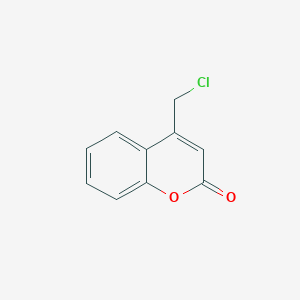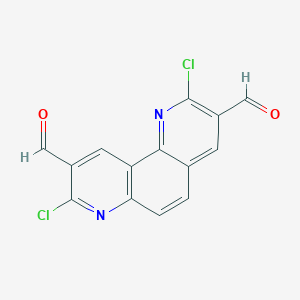![molecular formula C12H16N2S B12120285 (2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)
(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine is a compound that features an indole core structure, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine typically involves the substitution of an indole derivative at the 3-position with a thioethylamine group. One common method involves the reaction of an indole derivative with ethyl bromoacetate, followed by substitution with sodium thiosulfate to form the Bunte salt, and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioethylamine group can yield sulfoxides or sulfones, while substitution reactions on the indole core can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mécanisme D'action
The mechanism of action of (2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine involves its interaction with specific molecular targets and pathways. The indole core structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(1H-indol-3-yl)ethanamine): Another indole derivative with similar biological activities.
(2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine): A compound with a similar structure but different substituents on the indole core.
Uniqueness
(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine is unique due to the presence of the thioethylamine group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H16N2S |
|---|---|
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2-(1,2-dimethylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C12H16N2S/c1-9-12(15-8-7-13)10-5-3-4-6-11(10)14(9)2/h3-6H,7-8,13H2,1-2H3 |
Clé InChI |
SPLLUYUXNRLCBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)



![N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide](/img/structure/B12120246.png)
![Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester](/img/structure/B12120254.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)


![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
